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molecular formula C9H10N2O4 B1618926 2-Nitrophenylurethane CAS No. 2621-84-3

2-Nitrophenylurethane

Cat. No. B1618926
M. Wt: 210.19 g/mol
InChI Key: AUDONQPVYRSJNX-UHFFFAOYSA-N
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Patent
US05466817

Procedure details

To a solution of 2-nitroaniline (6.9 g, 50.0 mmol) in pyridine (6 mL) and dichloromethane (25 mL) at 0° C. under argon was added ethylchloroformate (7.3 mL, 75.0 mmol) through an addition funnel. After addition was finished, the cooling bath was removed and the reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was poured into 2N hydrochloric acid and extracted with ethyl acetate. The combined extracts were washed with water, saturated sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulfate, the solvent was evaporated to yield the title A compound as a yellow solid (7.7 g). 1H NMR (CDCl3) δ8.55 (d, J=8.0 Hz, 1H), 8.2 (d, J=8.0 Hz, 1H), 7.6 (t, J=8.0 Hz, 1H), 7.1 (t, J=7.5 Hz, 1H), 4.25 (q, J=6.0 Hz, 2H), 1.3 (t, J=6.0 Hz, 3H); 13C NMR (CDCl3) 153.0, 135.8, 135.4, 125.7, 122.1, 120.5, 63.6, 14.3 ppm.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[CH2:11]([O:13][C:14](Cl)=[O:15])[CH3:12]>N1C=CC=CC=1.ClCCl>[CH2:11]([O:13][C:14]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2])=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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